Dansyl-l-norvaline

Vue d'ensemble

Description

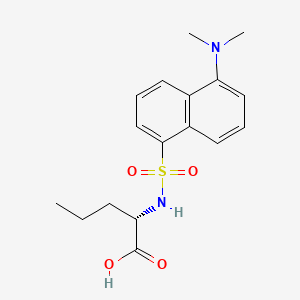

Dansyl-l-norvaline is a chemical compound with the molecular formula C17H22N2O4S . It has an average mass of 350.433 Da and a monoisotopic mass of 350.130035 Da . It is used in the field of chemistry for various purposes .

Synthesis Analysis

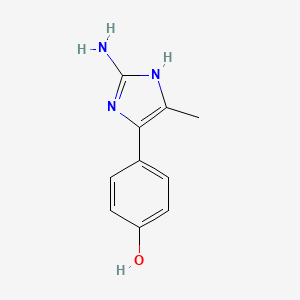

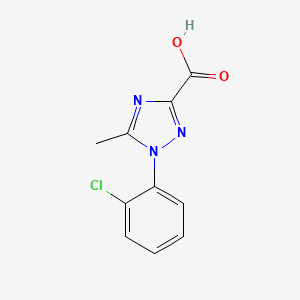

The synthesis of this compound involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . This method is widely used for amino acid analysis and is considered robust, requiring specialized instrumentation . The process involves covalently linking amino acids to a chemical that improves retention on reverse-phase columns .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H22N2O4S . It has one defined stereocentre .Chemical Reactions Analysis

This compound is used in the analysis of amino acids through a process called dansylation . This process involves the use of chemical derivatization and LC-MS . Dansylation is a sensitive method for identifying amino acids and is often used in peptide sequence determination .Physical and Chemical Properties Analysis

This compound has a molecular formula of C17H22N2O4S, an average mass of 350.433 Da, and a monoisotopic mass of 350.130035 Da .Applications De Recherche Scientifique

Chiral Discrimination Studies : Dansyl-l-norvaline has been used in studies to understand chiral discrimination by proteins like bovine serum albumin. Research by Abe et al. (2000) demonstrated the ability of this compound to act as a fluorescent probe in competitive replacement experiments, revealing insights into protein-amino acid interactions (Abe et al., 2000).

Analytical Chemistry Applications : In the field of analytical chemistry, this compound has been used as an internal standard in high-pressure liquid chromatography (HPLC) methods. Cohen et al. (1989) described its use in analyzing eflornithine in serum, highlighting its role in supporting pharmacokinetic studies (Cohen et al., 1989).

Biochemical and Biophysical Studies : this compound plays a role in studies involving human serum albumin and its drug-binding sites. Ryan et al. (2011) used it to understand the structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin, shedding light on drug-albumin interactions (Ryan et al., 2011).

Medical Research : In medical research, this compound has been involved in studies related to metabolic syndrome and diabetes. For example, Dobhal et al. (2021) investigated the treatment effect of L-norvaline in metabolic syndrome, indicating its potential in managing symptoms associated with these conditions (Dobhal et al., 2021).

- therapy, incorporating L-norvaline as a key component (Ren et al., 2021).

Neurological Research : In neurological research, L-norvaline, a closely related compound, has been studied for its potential therapeutic effects against Alzheimer's disease. Polis et al. (2019) highlighted that L-norvaline treatment can reverse cognitive decline in Alzheimer's disease models, suggesting its neuroprotective potential (Polis et al., 2019).

Cardiovascular and Hypertension Research : Gilinsky et al. (2020) investigated the effect of L-norvaline on blood pressure and diuresis in rats, providing evidence of its potential as an antihypertensive agent (Gilinsky et al., 2020).

Safety and Hazards

Orientations Futures

Research suggests that L-norvaline, a component of Dansyl-l-norvaline, has potential therapeutic applications in the treatment of Alzheimer’s disease . It has been shown to restore the integrity of the blood-brain barrier in a mouse model of Alzheimer’s disease . This suggests that this compound could have potential future applications in the treatment of neurodegenerative disorders .

Propriétés

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZZVVWVGSUGJ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

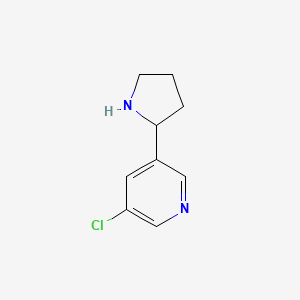

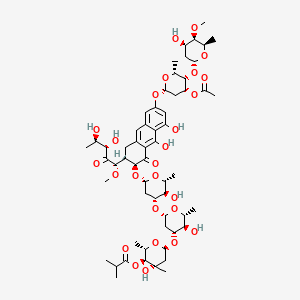

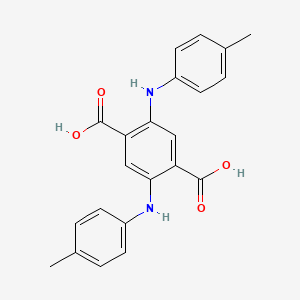

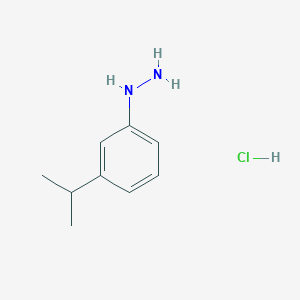

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)

![8-(2,3-Dihydro-1H-inden-5-yl)-N-methoxy-2-[4-(1-methylpiperidin-4-yl)anilino]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3363415.png)

![4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B3363441.png)

![4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3363496.png)

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B3363504.png)